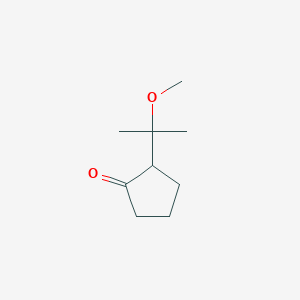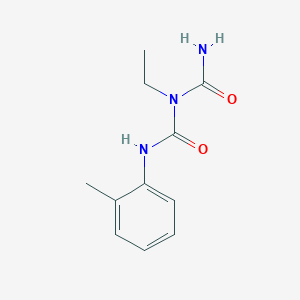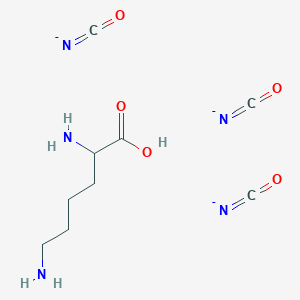
2,6-Diaminohexanoic acid;triisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diaminohexanoic acid: It is a building block for protein synthesis in the human body and must be obtained through diet as it cannot be synthesized internally . Triisocyanate compounds, on the other hand, are organic compounds containing three isocyanate groups. These compounds are widely used in the production of polyurethanes, which are versatile polymers used in various industries .
Méthodes De Préparation
2,6-Diaminohexanoic acid: can be synthesized through two main biosynthetic pathways: the diaminopimelate pathway and the α-aminoadipate pathway. These pathways involve distinct enzymes and substrates and are found in diverse organisms . Industrial production of lysine often involves microbial fermentation using bacteria such as Corynebacterium glutamicum.
Triisocyanate: compounds are typically produced from amines through phosgenation, where phosgene reacts with an amine to form an isocyanate . This process requires special precautions due to the hazardous nature of phosgene. Alternative methods include the Curtius rearrangement, where an acyl azide is converted to an isocyanate and nitrogen gas .
Analyse Des Réactions Chimiques
2,6-Diaminohexanoic acid: undergoes various chemical reactions, including:
Oxidation: Lysine can be oxidized to form allysine, which is important in the cross-linking of collagen and elastin.
Substitution: Lysine can undergo substitution reactions, such as acetylation, methylation, and glycosylation, which modify its function in proteins.
Triisocyanate: compounds react with nucleophiles such as alcohols, amines, and water. For example:
Reaction with alcohols: Forms urethane linkages, which are the basis for polyurethane production.
Reaction with amines: Forms ureas, which can further react to form biurets.
Reaction with water: Produces carbon dioxide and amines, which is utilized in the production of polyurethane foams.
Applications De Recherche Scientifique
2,6-Diaminohexanoic acid: has numerous applications in scientific research:
Medicine: Used in the treatment of herpes simplex virus infections and to reduce anxiety.
Industry: Used in the production of animal feed supplements and as a component in cell culture media.
Triisocyanate: compounds are primarily used in the production of polyurethanes, which have applications in:
Automotive industry: Used in the production of car seats, dashboards, and insulation materials.
Construction industry: Used in insulation, adhesives, and coatings.
Textile industry: Used in the production of spandex fibers.
Mécanisme D'action
2,6-Diaminohexanoic acid: exerts its effects by participating in protein synthesis. It is incorporated into proteins during translation and can undergo post-translational modifications that affect protein function . Lysine residues can interact with other amino acids through hydrogen bonding and act as a general base in catalysis .
Triisocyanate: compounds react with nucleophiles to form stable linkages, such as urethane and urea bonds. These reactions are essential for the formation of polyurethanes, which have unique mechanical and chemical properties .
Comparaison Avec Des Composés Similaires
2,6-Diaminohexanoic acid: is similar to other amino acids such as arginine and histidine, which also contain basic side chains. lysine is unique in its ability to undergo extensive post-translational modifications and its role in collagen cross-linking .
Triisocyanate: compounds are similar to diisocyanates, which contain two isocyanate groups. Triisocyanates are unique in their ability to form more complex polymer structures due to the presence of three reactive sites .
Similar compounds include:
Arginine: Another basic amino acid involved in protein synthesis.
Histidine: An amino acid with a basic side chain that plays a role in enzyme catalysis.
Diisocyanates: Compounds with two isocyanate groups used in polyurethane production.
Propriétés
Formule moléculaire |
C9H14N5O5-3 |
|---|---|
Poids moléculaire |
272.24 g/mol |
Nom IUPAC |
2,6-diaminohexanoic acid;triisocyanate |
InChI |
InChI=1S/C6H14N2O2.3CNO/c7-4-2-1-3-5(8)6(9)10;3*2-1-3/h5H,1-4,7-8H2,(H,9,10);;;/q;3*-1 |
Clé InChI |
SCLIETHGYOTKEB-UHFFFAOYSA-N |
SMILES canonique |
C(CCN)CC(C(=O)O)N.C(=[N-])=O.C(=[N-])=O.C(=[N-])=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


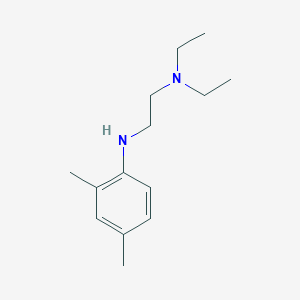
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)
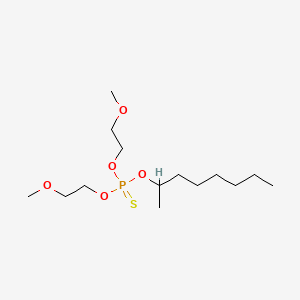

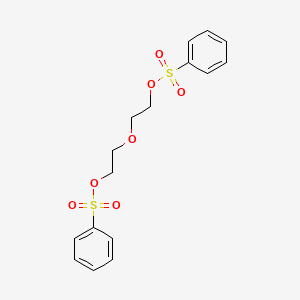
![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)
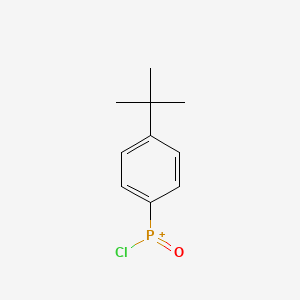
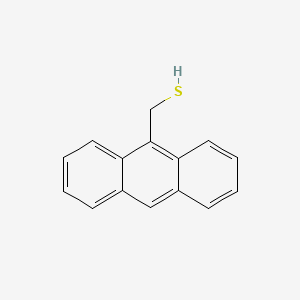
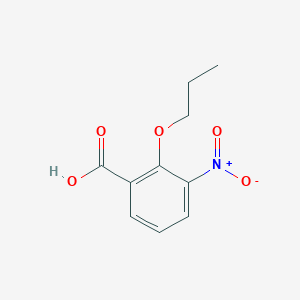
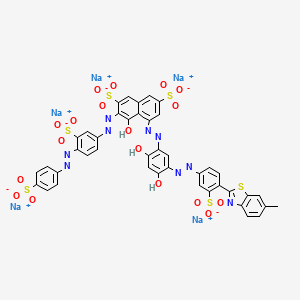
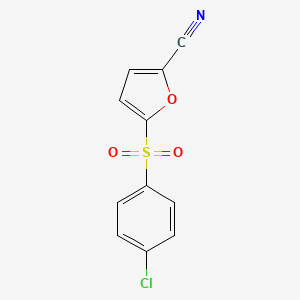
![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)
